molecular formula C10H8BrN B1268081 6-Bromo-2-methylquinoline CAS No. 877-42-9

6-Bromo-2-methylquinoline

Cat. No. B1268081
CAS RN: 877-42-9
M. Wt: 222.08 g/mol
InChI Key: SQRYQSKJZVQJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2-methylquinoline involves several key methods and reactions. Notably, the Knorr synthesis offers a pathway through condensation between β-keto esters and 4-bromobaniline, leading to the cyclization of resulting anilides into 6-bromoquinolin-2(1H)-one. This method has been optimized to specifically yield the desired anilide without alternative products, achieving an overall yield of 48% from 4-bromobaniline (Wlodarczyk et al., 2011). Another approach involves the Skraup reaction, starting from 4-bromoaniline and glycerol under optimized conditions, leading to yields as high as 54% (Li Wei, 2011).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylquinoline is characterized through various spectroscopic methods, including 1H NMR, which confirms the positions of bromo and methyl groups on the quinoline nucleus. This structure is pivotal for its reactivity and interaction with other molecules in subsequent chemical reactions (Wenhui Wang et al., 2015).

Chemical Reactions and Properties

6-Bromo-2-methylquinoline undergoes various chemical reactions, including nucleophilic substitution reactions which are highly regioselective. This selectivity is crucial for the synthesis of derivatives and related compounds, indicating its versatility as a synthetic intermediate (H. Choi & D. Chi, 2004).

Scientific Research Applications

Quinoline motifs, which 6-Bromo-2-methylquinoline is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

6-Bromo-2-methylquinoline is a type of halogenated heterocycle . While specific applications of this compound are not readily available, it’s important to note that compounds with a quinoline structure have a wide range of applications in various scientific fields .

  • Pharmaceutical Research : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

  • Chemical Synthesis : As a halogenated heterocycle, 6-Bromo-2-methylquinoline can be used as a building block in the synthesis of more complex chemical compounds .

  • Material Science : Halogenated heterocycles like 6-Bromo-2-methylquinoline can be used in the development of new materials with unique properties .

  • Analytical Chemistry : Quinoline compounds can be used as reagents or markers in analytical chemistry .

  • Chromatography : In chromatography, quinoline compounds can be used as stationary phases or as components of the mobile phase .

  • Pharmaceutical Research : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

  • Chemical Synthesis : As a halogenated heterocycle, 6-Bromo-2-methylquinoline can be used as a building block in the synthesis of more complex chemical compounds .

  • Material Science : Halogenated heterocycles like 6-Bromo-2-methylquinoline can be used in the development of new materials with unique properties .

  • Analytical Chemistry : Quinoline compounds can be used as reagents or markers in analytical chemistry .

  • Chromatography : In chromatography, quinoline compounds can be used as stationary phases or as components of the mobile phase .

  • Pharmacokinetics : Given its chemical structure, 6-Bromo-2-methylquinoline could potentially be used in pharmacokinetic studies .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Bromo-2-methylquinoline5. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition5.


Future Directions

The future directions for the study of 6-Bromo-2-methylquinoline are not readily available in the search results. However, it’s worth noting that the dissolution behavior of 6-bromo-2-methylquinoline has been explored from the molecular point of view4, which could provide a basis for future research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific scientific literature and resources.


properties

IUPAC Name

6-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRYQSKJZVQJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335100
Record name 6-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinoline

CAS RN

877-42-9
Record name 6-Bromo-2-methylquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 6-bromo-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.147
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Record name 6-Bromo-2-methylquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
L Zhang, C Huang - Journal of Chemical & Engineering Data, 2023 - ACS Publications
… about the solubility of 6-bromo-2-methylquinoline in different … the solubility of 6-bromo-2-methylquinoline in pure solvents … dissolution process of 6-bromo-2-methylquinoline in ten pure …
Number of citations: 1 pubs.acs.org
HY Choi, DY Chi - Tetrahedron, 2004 - Elsevier
… 7) were prepared from 6-bromo-2-methylquinoline-5,8-dione (2) not from 7-bromo-2-methylquinoline-5,8-dione (1). The chemistry of the transformation of 6-bromo-2-methylquinoline-5,8…
Number of citations: 25 www.sciencedirect.com
BS Yadav, SK SHARMA, R SARAN, MK SINGH - J. Phys. Sci, 2012 - researchgate.net
… The compound 6-bromo-2-methylquinoline in the solid form was purchased from the SigmaAldrich Chemical Company (Bangalore) with a stated purity of greater than 97%, and it was …
Number of citations: 1 www.researchgate.net
SK Sharma, R Saran, MK Singh… - … in Applied Sciences, 2012 - search.ebscohost.com
… binding and rigid rotor harmonic oscillator model have been used for the calculation of molecular polarizabilities and statistical thermodynamic parameters of 6-bromo-2-methylquinoline…
Number of citations: 0 search.ebscohost.com
MF Long, JL Engers, S Chang, X Zhan… - Bioorganic & medicinal …, 2017 - Elsevier
… However, 6-bromo-2-methylquinoline 10 was available; an Iridium-catalyzed C single bond H insertion photoredox reaction under blue LEDs afforded a single product, the desired 6-…
Number of citations: 27 www.sciencedirect.com
EH Sund, WD Lowe - Journal of Chemical and Engineering Data, 1983 - ACS Publications
… The remaining quinolines, 6-bromo-2-methylquinoline (7), 6-chloro-1 -methylquinoline (8), 6-fluoro-2-methylquinoline (9), 6-methoxy-2-methylquinoline (10), and 2-methyl-6-(…
Number of citations: 4 pubs.acs.org
MN Zemtsova, PL Trakhtenberg, MV Galkina - Russian journal of organic …, 2003 - Springer
… The yield of 6-bromo2-methylquinoline-4-carboxylic acid was only 40%. Presumably, the low yields of 2-methylquinoline4-carboxylic acids prepared by addition of alkali to a mixture of 5…
Number of citations: 14 link.springer.com
RM Acheson, G Procter - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… In view of the above, we recently completed an X-ray crystal structure determination for the type I1 adduct from 6-bromo-2-methylquinoline and dimethyl acetylenedicarboxylate, …
Number of citations: 11 pubs.rsc.org
SK Sharma, R Saran, MK Singh, V Kumar - researchgate.net
… binding and rigid rotor harmonic oscillator model have been used for the calculation of molecular polarizabilities and statistical thermodynamic parameters of 6-bromo2-methylquinoline. …
Number of citations: 0 www.researchgate.net
JY Bai, YZ Xie, CJ Wang, SQ Fang, LN Cao… - Journal of …, 2018 - Springer
… The compound was synthesized in three steps starting from 6-bromo-2-methylquinoline, with moderate yield. Corresponding studies on the optical properties of QBT indicate that …
Number of citations: 6 link.springer.com

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